Ethyl 2-(furan-2-carboxamido)-4-(5-methylfuran-2-yl)thiophene-3-carboxylate
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Overview
Description
Ethyl 2-(furan-2-carboxamido)-4-(5-methylfuran-2-yl)thiophene-3-carboxylate is a complex organic compound belonging to the class of furan derivatives This compound features a thiophene ring substituted with furan-2-carboxamide and a methyl group on the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(furan-2-carboxamido)-4-(5-methylfuran-2-yl)thiophene-3-carboxylate typically involves multiple steps, starting with the formation of the furan-2-carboxamide moiety This can be achieved through the reaction of furan-2-carboxylic acid with an appropriate amine under dehydration conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of advanced techniques such as microwave-assisted synthesis. This method allows for the rapid and efficient formation of the desired product under controlled conditions, reducing reaction times and improving yields.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(furan-2-carboxamido)-4-(5-methylfuran-2-yl)thiophene-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its furan and thiophene rings make it a versatile intermediate in organic synthesis.
Biology: Ethyl 2-(furan-2-carboxamido)-4-(5-methylfuran-2-yl)thiophene-3-carboxylate has shown potential as an antibacterial agent. Its furan derivatives have been studied for their ability to inhibit the growth of various bacterial strains.
Medicine: The compound's potential medicinal applications include its use as an inhibitor of viral infections, such as influenza A viruses. Its unique structure allows it to interact with viral proteins and prevent their replication.
Industry: In the industrial sector, this compound can be used in the development of new materials and chemicals. Its properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism by which Ethyl 2-(furan-2-carboxamido)-4-(5-methylfuran-2-yl)thiophene-3-carboxylate exerts its effects involves its interaction with specific molecular targets. The furan and thiophene rings can bind to enzymes or receptors, leading to the inhibition of biological processes. The exact molecular pathways involved depend on the specific application and target organism.
Comparison with Similar Compounds
Furan-2-carboxamide derivatives
Thiophene-3-carboxylate esters
Methylfuran derivatives
Uniqueness: Ethyl 2-(furan-2-carboxamido)-4-(5-methylfuran-2-yl)thiophene-3-carboxylate stands out due to its unique combination of furan and thiophene rings, which provides it with distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
ethyl 2-(furan-2-carbonylamino)-4-(5-methylfuran-2-yl)thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5S/c1-3-21-17(20)14-11(12-7-6-10(2)23-12)9-24-16(14)18-15(19)13-5-4-8-22-13/h4-9H,3H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVDOLXUDBHOBFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(O2)C)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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